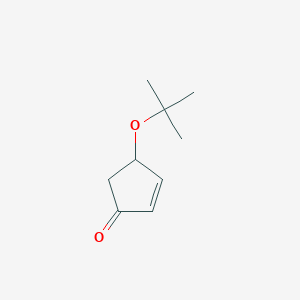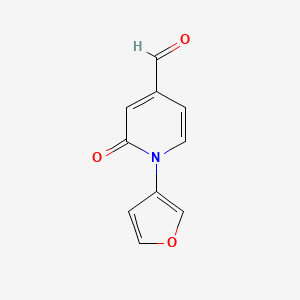![molecular formula C10H23N3O3 B8547820 tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate](/img/structure/B8547820.png)
tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate is a chemical compound with the molecular formula C8H19N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, which provides stability and resistance to hydrolysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1,3-diaminopropan-2-yloxy)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 1,3-diaminopropane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as a base. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Applications De Recherche Scientifique
tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of tert-butyl 2-(1,3-diaminopropan-2-yloxy)ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A related compound with similar stability and reactivity.
1,3-diaminopropane: Shares the diamine functional group with the target compound.
Tert-butyl 2-(methylamino)ethylcarbamate: Another carbamate derivative with similar properties.
Uniqueness
tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H23N3O3 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate |
InChI |
InChI=1S/C10H23N3O3/c1-10(2,3)16-9(14)13-4-5-15-8(6-11)7-12/h8H,4-7,11-12H2,1-3H3,(H,13,14) |
Clé InChI |
OCSBGMFPCREWCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOC(CN)CN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
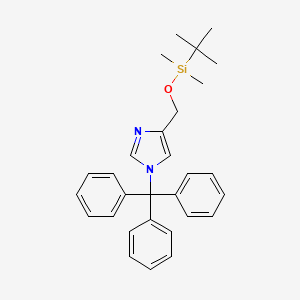

![1-[3-Phenyl-2-(sulfanylmethyl)propanoyl]-L-proline](/img/structure/B8547747.png)
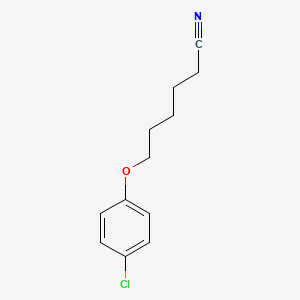
![2-ethyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole](/img/structure/B8547752.png)

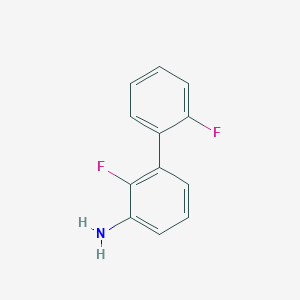
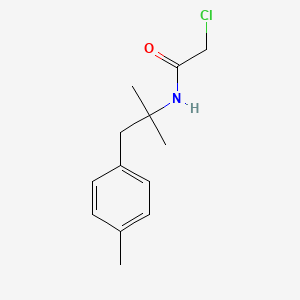
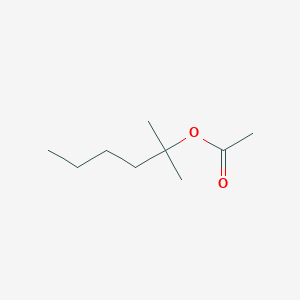
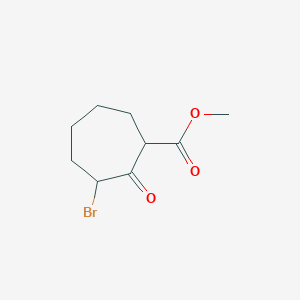
methanone](/img/structure/B8547798.png)
![3-(Diethylamino)-6-[(2,2-diphenylhydrazinyl)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B8547806.png)
